N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide
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Description
Synthesis Analysis
While the specific synthesis process for “N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide” is not available, similar compounds are often synthesized through various organic reactions. For instance, 2-Amino-5-chlorophenol can be synthesized from 2-chloro-5-nitrophenol via reduction .Molecular Structure Analysis
The molecular structure of a similar compound, Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-, has been reported. Its molecular formula is C13H9Cl2NO .Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, closely related to the structure of N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide due to their fluorinated moieties, are extensively used in industrial and commercial applications. Their degradation in the environment, especially by microbial processes, is crucial for assessing their fate and effects. Research has been focused on understanding the biodegradability and microbial degradation pathways of these chemicals, including the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) from their precursors (Liu & Mejia Avendaño, 2013).
Antibody-Based Detection Methods
The development and application of antibody-based detection methods for environmental and food analysis have expanded, with sulfonamide antibiotics being a significant focus. These methods, including ELISA and immunosensors, are designed to detect residues of sulfonamide antibiotics in various matrices, demonstrating the relevance of understanding sulfonamides' chemical properties and interactions (Fránek & Hruška, 2018).
Sulfonamide Drug Development
Sulfonamides, sharing a functional group with the compound , have been explored for their therapeutic potential in various domains, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The development of new drugs incorporating sulfonamide groups has been a significant area of research, highlighting the versatility and importance of the sulfonamide functional group in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid, from which this compound derives part of its name, is used extensively in organic synthesis. Its applications range from electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, to the synthesis of carbo- and heterocyclic structures. This highlights the importance of trifluoromethanesulfonic acid derivatives in the development of new organic compounds (Kazakova & Vasilyev, 2017).
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c8-5-2-1-4(12)3-6(5)13-16(14,15)7(9,10)11/h1-3,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZACYGNNOECNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NS(=O)(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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